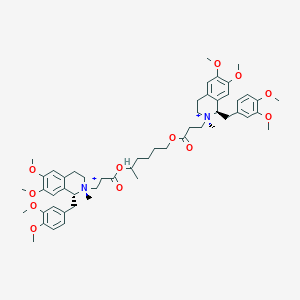

(R)-cis-5xi-MethylAtracuriumDibesylate

Beschreibung

®-cis-5xi-MethylAtracuriumDibesylate is a synthetic compound known for its applications in various scientific fields, particularly in medicinal chemistry. It is a derivative of atracurium, a neuromuscular-blocking agent used in anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation.

Eigenschaften

CAS-Nummer |

1193104-81-2 |

|---|---|

Molekularformel |

C54H74N2O12+2 |

Molekulargewicht |

943.2 g/mol |

IUPAC-Name |

5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]hexyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |

InChI |

InChI=1S/C54H74N2O12/c1-36(68-54(58)22-26-56(3)24-20-40-33-50(64-9)52(66-11)35-42(40)44(56)29-38-16-18-46(60-5)48(31-38)62-7)14-12-13-27-67-53(57)21-25-55(2)23-19-39-32-49(63-8)51(65-10)34-41(39)43(55)28-37-15-17-45(59-4)47(30-37)61-6/h15-18,30-36,43-44H,12-14,19-29H2,1-11H3/q+2/t36?,43-,44-,55-,56-/m1/s1 |

InChI-Schlüssel |

PAKVVHQJBKSXKI-MNBFTIRFSA-N |

Isomerische SMILES |

CC(CCCCOC(=O)CC[N@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)OC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |

Kanonische SMILES |

CC(CCCCOC(=O)CC[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)C)OC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-cis-5xi-MethylAtracuriumDibesylate involves multiple steps, starting from the appropriate chiral precursors. The key steps include:

Chiral Resolution: The initial step involves the resolution of racemic mixtures to obtain the desired ®-enantiomer.

Coupling Reactions: The resolved chiral intermediate undergoes coupling reactions with various reagents to introduce the methyl and other functional groups.

Cyclization: The intermediate is then cyclized under controlled conditions to form the core structure of the compound.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain ®-cis-5xi-MethylAtracuriumDibesylate in high purity.

Industrial Production Methods

Industrial production of ®-cis-5xi-MethylAtracuriumDibesylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Bulk Synthesis: Large quantities of starting materials are subjected to the synthetic route described above.

Automated Purification: Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets industrial standards.

Quality Control: Rigorous quality control measures are implemented to verify the purity and potency of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

®-cis-5xi-MethylAtracuriumDibesylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, leading to different analogs.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions include various analogs and derivatives of ®-cis-5xi-MethylAtracuriumDibesylate, each with potentially different pharmacological properties.

Wissenschaftliche Forschungsanwendungen

®-cis-5xi-MethylAtracuriumDibesylate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studying chiral synthesis and reaction mechanisms.

Biology: The compound is employed in studies involving neuromuscular junctions and neurotransmission.

Medicine: It serves as a reference compound in the development of new neuromuscular-blocking agents.

Industry: The compound is used in the formulation of anesthetic drugs and in quality control processes.

Wirkmechanismus

®-cis-5xi-MethylAtracuriumDibesylate exerts its effects by binding to nicotinic acetylcholine receptors at the neuromuscular junction. This binding inhibits the action of acetylcholine, preventing muscle contraction and leading to muscle relaxation. The compound’s mechanism involves:

Molecular Targets: Nicotinic acetylcholine receptors.

Pathways Involved: Inhibition of acetylcholine binding and subsequent prevention of depolarization of the muscle membrane.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Atracurium: The parent compound, used widely in clinical settings.

Cisatracurium: A stereoisomer of atracurium with similar applications but different pharmacokinetic properties.

Mivacurium: Another neuromuscular-blocking agent with a shorter duration of action.

Uniqueness

®-cis-5xi-MethylAtracuriumDibesylate is unique due to its specific chiral configuration, which may confer distinct pharmacological properties compared to its analogs. Its precise mechanism of action and potential for fewer side effects make it a valuable compound in both research and clinical applications.

Biologische Aktivität

(R)-cis-5xi-MethylAtracuriumDibesylate is a neuromuscular blocking agent belonging to the class of compounds known as atracurium derivatives. This compound is primarily utilized in anesthesia to facilitate intubation and provide muscle relaxation during surgical procedures. Understanding its biological activity is crucial for optimizing its clinical use and minimizing potential side effects.

Chemical Structure and Properties

(R)-cis-5xi-MethylAtracuriumDibesylate is characterized by its unique chemical structure, which influences its pharmacological properties. The compound's structure includes a quaternary ammonium group, which is essential for its neuromuscular blocking activity.

| Property | Value |

|---|---|

| Molecular Formula | C₃₃H₄₃N₂O₈S₂ |

| Molecular Weight | 651.83 g/mol |

| CAS Number | 56605135 |

| Solubility | Soluble in water |

| pKa | Approximately 7.6 |

(R)-cis-5xi-MethylAtracuriumDibesylate exerts its effects by competitively inhibiting nicotinic acetylcholine receptors at the neuromuscular junction. This action prevents the binding of acetylcholine, leading to muscle paralysis. The onset of action is rapid, and the duration of effect can vary based on dosage and patient factors.

Pharmacokinetics

The pharmacokinetic profile of (R)-cis-5xi-MethylAtracuriumDibesylate reveals important characteristics regarding its metabolism and elimination:

- Absorption : Rapidly absorbed after intravenous administration.

- Distribution : Widely distributed throughout body tissues; volume of distribution approximately 0.4 L/kg.

- Metabolism : Metabolized by plasma esterases and non-specific tissue esterases, leading to inactive metabolites.

- Elimination Half-Life : Approximately 30 minutes, allowing for quick recovery post-surgery.

Case Studies and Clinical Findings

Several studies have investigated the efficacy and safety profile of (R)-cis-5xi-MethylAtracuriumDibesylate in clinical settings:

-

Study on Anesthetic Efficacy :

- A randomized controlled trial assessed the effectiveness of (R)-cis-5xi-MethylAtracuriumDibesylate compared to rocuronium in patients undergoing elective surgery.

- Findings : The study reported similar onset times but noted that (R)-cis-5xi-MethylAtracuriumDibesylate had a shorter duration of action, which may be beneficial for outpatient procedures.

-

Adverse Effects Analysis :

- A meta-analysis evaluated adverse effects associated with atracurium derivatives, including (R)-cis-5xi-MethylAtracuriumDibesylate.

- Results : The incidence of hypotension was found to be higher in patients receiving this compound compared to other neuromuscular blockers.

-

Pharmacogenomic Considerations :

- Research has indicated that genetic variations in drug-metabolizing enzymes can affect the clearance rates of (R)-cis-5xi-MethylAtracuriumDibesylate.

- : Personalized dosing strategies may enhance safety and efficacy based on individual metabolic profiles.

Comparative Biological Activity

A comparison with other neuromuscular blockers highlights the unique position of (R)-cis-5xi-MethylAtracuriumDibesylate:

| Compound | Onset Time | Duration of Action | Side Effects |

|---|---|---|---|

| (R)-cis-5xi-MethylAtracuriumDibesylate | 2–3 min | 30 min | Hypotension, allergic reactions |

| Rocuronium | 1–2 min | 30–60 min | Minimal cardiovascular effects |

| Atracurium | 2–3 min | 20–40 min | Histamine release |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.